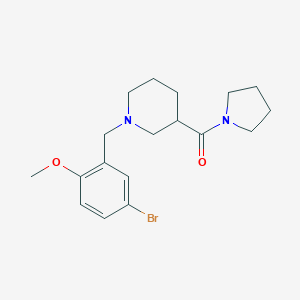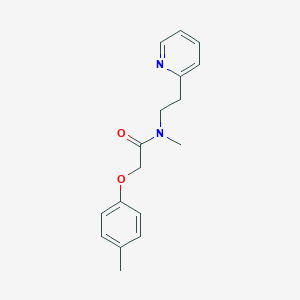
1-(5-Bromo-2-methoxybenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-methoxybenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine is a synthetic compound that belongs to the family of piperidine derivatives. It has been widely studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2-methoxybenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine involves the modulation of the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes such as calcium signaling, protein folding, and neuronal survival. The binding of 1-(5-Bromo-2-methoxybenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine to the sigma-1 receptor results in the modulation of various downstream signaling pathways, which ultimately leads to its pharmacological effects.
Biochemical and Physiological Effects:
1-(5-Bromo-2-methoxybenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to exhibit neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(5-Bromo-2-methoxybenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine in lab experiments is its high affinity and selectivity towards the sigma-1 receptor, which allows for the specific modulation of this target. Additionally, it has been shown to exhibit good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
Orientations Futures
There are several future directions for the study of 1-(5-Bromo-2-methoxybenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine. One direction is the development of more potent and selective sigma-1 receptor modulators based on the chemical structure of this compound. Another direction is the evaluation of its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, the mechanisms underlying its neuroprotective effects need to be further elucidated in order to develop more effective treatments for stroke and traumatic brain injury.
Méthodes De Synthèse
The synthesis of 1-(5-Bromo-2-methoxybenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine involves the reaction of 1-(5-Bromo-2-methoxybenzyl)piperidine with pyrrolidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in anhydrous conditions and under inert atmosphere to prevent the formation of unwanted side products.
Applications De Recherche Scientifique
1-(5-Bromo-2-methoxybenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit significant affinity and selectivity towards the sigma-1 receptor, which is a target for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, it has been studied for its potential use as an analgesic and anti-inflammatory agent.
Propriétés
Formule moléculaire |
C18H25BrN2O2 |
|---|---|
Poids moléculaire |
381.3 g/mol |
Nom IUPAC |
[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H25BrN2O2/c1-23-17-7-6-16(19)11-15(17)13-20-8-4-5-14(12-20)18(22)21-9-2-3-10-21/h6-7,11,14H,2-5,8-10,12-13H2,1H3 |
Clé InChI |
VTKBRGQVSXSKDN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CN2CCCC(C2)C(=O)N3CCCC3 |
SMILES canonique |
COC1=C(C=C(C=C1)Br)CN2CCCC(C2)C(=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
![Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)
![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(phenoxyacetyl)piperidine](/img/structure/B247267.png)
![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)


![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)
![2-(4-chlorophenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247283.png)

![2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247286.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)